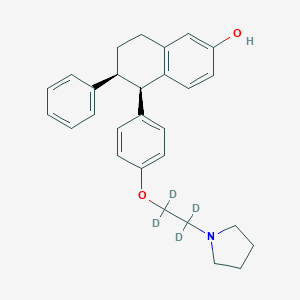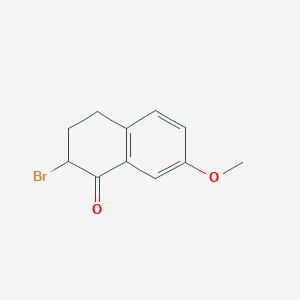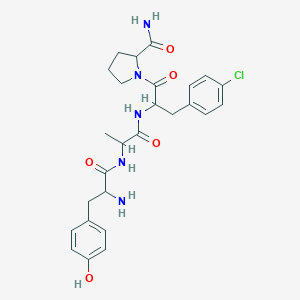
(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyvalidamine is a pseudo-aminosugar produced by the bacterium Streptomyces hygroscopicus. It is structurally related to other pseudo-aminosugars such as valiolamine, valienamine, validamine, and hydroxyvalidamine . Deoxyvalidamine is known for its potential inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyvalidamine can be isolated from the fermentation broth of Streptomyces hygroscopicus. The process involves chromatographic separation using Amberlite IRC-50 (NH4+ form) with 0.2 N ammonium hydroxide as the eluant . The deoxyvalidamine portion is further purified by chromatography on CM-Sephadex C-25 (NH4+ form) with 0.02 N ammonium hydroxide and desalted using Dowex-l X2 (OH- form) with water .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Deoxyvalidamine undergoes various chemical reactions, including acetylation. For instance, acetylation with acetic anhydride in pyridine results in the formation of an N,O-tetraacetate .
Common Reagents and Conditions:
Acetylation: Acetic anhydride in pyridine.
Chromatographic Purification: Amberlite IRC-50 (NH4+ form), CM-Sephadex C-25 (NH4+ form), Dowex-l X2 (OH- form).
Major Products:
N,O-tetraacetate: Formed from the acetylation of deoxyvalidamine.
Scientific Research Applications
Deoxyvalidamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Deoxyvalidamine exerts its effects primarily through the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help manage blood sugar levels . The molecular targets and pathways involved include the active site of α-glucosidase, where deoxyvalidamine binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
- Valiolamine
- Valienamine
- Validamine
- Hydroxyvalidamine
Comparison: Deoxyvalidamine is unique among these compounds due to its specific structural features and its potent inhibitory effects on α-glucosidase . While other pseudo-aminosugars also exhibit enzyme inhibitory properties, deoxyvalidamine’s distinct structure allows for different binding interactions and potentially more effective inhibition .
Properties
CAS No. |
100157-27-5 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C7H15NO3/c8-5-1-4(3-9)6(10)2-7(5)11/h4-7,9-11H,1-3,8H2/t4-,5+,6+,7-/m1/s1 |
InChI Key |
FFRMLFVGYPMNPT-JRTVQGFMSA-N |
SMILES |
C1C(C(CC(C1N)O)O)CO |
Isomeric SMILES |
C1[C@@H]([C@H](C[C@H]([C@H]1N)O)O)CO |
Canonical SMILES |
C1C(C(CC(C1N)O)O)CO |
Synonyms |
deoxyvalidamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















